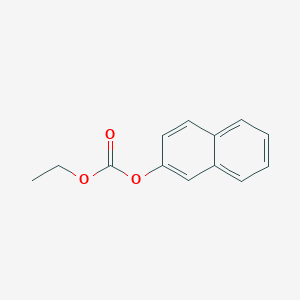

萘-2-基碳酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl Naphthalen-2-yl Carbonate Analysis

Ethyl naphthalen-2-yl carbonate is a compound with significant synthetic and biological properties. It is used in the preparation of ester derivatives of carboxylic acids for ultraviolet and fluorescent detection in high-performance liquid chromatography .

Synthesis Analysis

The synthesis of ethyl naphthalen-2-yl carbonate involves the reaction of ethyl (E)-2-ethynyl/alkynyl cinnamates via platinum-catalyzed 6-endo intramolecular hydroarylation, resulting in functionalized naphthalenes with various substituents .

Molecular Structure Analysis

The molecular structure of ethyl naphthalen-2-yl carbonate is characterized by the presence of the naphthalene ring and the ethoxycarbonyl group, which contribute to its unique properties and reactivity .

Chemical Reactions Analysis

Ethyl naphthalen-2-yl carbonate undergoes various chemical reactions, including photo-oxidation and photolysis, leading to the formation of acidic end groups and gel, as well as interchange reactions in polymer blends, affecting their miscibilization .

Physical and Chemical Properties Analysis

The compound exhibits potent antimicrobial activity against clinically isolated bacterial and fungal strains, making it a promising candidate for pharmaceutical applications .

"2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate as a highly reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids"

"Synthesis of naphthalenes via platinum-catalyzed hydroarylation of aryl enynes."

"Synthesis and thermal behaviour of poly(ethylene-co-butylene naphthalene-2,6-dicarboxylate)s"

"Photo-oxidation and photolysis of poly(ethylene naphthalate)"

"Evidence of interchange reaction in a poly(ethylene 2,6‐naphthalenedicarboxylate)/poly(bisphenol‐A carbonate) blend"

"Synthesis, spectral analysis and in vitro microbiological evaluation of novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and 4,5-dihydro-6-(napthalen-2-yl)-4-aryl-2H-indazol-3-ols"

"Synthetic and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives"

科学研究应用

锂离子电池电解质

研究表明,萘-2-基碳酸乙酯在锂离子电池领域具有潜在用途。Seo 等人(2014 年)的一项研究调查了萘化锂作为锂离子电池电解质中使用的有机碳酸盐溶剂的还原剂。分析了包括乙基变体在内的各种碳酸盐的还原产物,表明对锂离子电池的稳定性和性能有影响Seo 等人,2014 年。

生化相互作用

Ghosh、Rathi 和 Arora(2016 年)探讨了萘-2-基衍生物与牛血清白蛋白 (BSA) 的相互作用,提供了荧光光谱研究的见解。这项研究突出了这些化合物在了解蛋白质-配体相互作用中的潜在生物医学应用Ghosh、Rathi 和 Arora,2016 年。

抗菌活性

Kanagarajan、Thanusu 和 Gopalakrishnan(2011 年)合成了一系列乙基 4-(萘-2-基)-2-氧代-6-芳基环己烯羧酸酯和相关化合物,对各种细菌和真菌菌株表现出有效的抗菌活性。这项研究表明,萘-2-基碳酸乙酯衍生物在开发新的抗菌剂方面具有潜力Kanagarajan、Thanusu 和 Gopalakrishnan,2011 年。

作用机制

Target of Action

Many bioactive aromatic compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be proteins, enzymes, or other molecules in the body that the compound interacts with.

Mode of Action

The compound’s interaction with its targets could involve various types of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

ethyl naphthalen-2-yl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-15-13(14)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRNKKFNOFXEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Naphthalen-2-yl Carbonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)

![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)